4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride
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Overview
Description
“4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride” is a chemical compound with the CAS Number: 858810-02-3 . It has a molecular weight of 316.25 and is typically stored at room temperature . The compound is usually in the form of a powder .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not provided in the available resources.Scientific Research Applications
- Researchers have explored the antibacterial properties of this compound. A study synthesized a complex involving 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) and tetraphenylborate ions. The complex exhibited good activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (including Candida albicans) .
- The compound forms an ion-associate complex with sodium tetraphenyl borate. This complex was characterized using infrared spectra, NMR, elemental analysis, and mass spectrometry. Understanding such interactions is crucial for studying bioactive molecules and their receptor interactions .
- Density functional theory (DFT) calculations were performed to explore the ground state electronic characteristics of the complex. Theoretical 1H-NMR data correlated well with experimental observations. Additionally, HOMO and LUMO frontier molecular orbitals were analyzed .
- The compound’s amino group can be utilized for polymerization. For instance, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a pH-responsive polymer that undergoes conformational changes in response to pH variations . PDMAEMA-based polymers have applications in drug delivery and responsive materials.
- PDMAEMA derivatives have been investigated for DNA binding and gene delivery. These polymers can form polyplexes with DNA, facilitating controlled release and targeted delivery .
- PDMAEMA-based polymers exhibit temperature-dependent behavior. Their solubility and conformation change with temperature, making them suitable for applications like smart hydrogels and drug carriers .
Antibacterial Activity
Ion-Associate Complex Formation
Computational Study
Polymer Applications
DNA Binding and Delivery
Temperature-Responsive Materials
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride, also known as EN300-7442640, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in conditions of hypoxia .
Mode of Action
EN300-7442640 interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, a process that occurs under hypoxic conditions . The compound’s interaction with CA IX leads to a significant modification in pH within the tumor environment .
Biochemical Pathways
The inhibition of CA IX by EN300-7442640 affects the biochemical pathway of anaerobic glycolysis . This disruption leads to changes in the tumor microenvironment, particularly in terms of pH . The downstream effects of this disruption include a decrease in tumor cell proliferation and potential induction of apoptosis .
Result of Action
The molecular and cellular effects of EN300-7442640’s action include a decrease in tumor cell proliferation and potential induction of apoptosis . Specifically, certain derivatives of the compound have shown significant inhibitory effects against breast cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-7442640. For instance, the hypoxic conditions within solid tumors can enhance the expression of CA IX, the compound’s primary target
Safety and Hazards
properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S.2ClH/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10;;/h3-6,12H,7-8,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDUWZXFMWIXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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